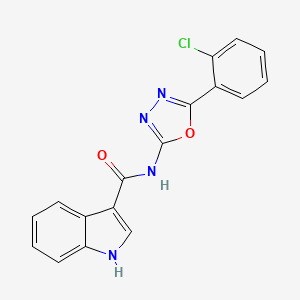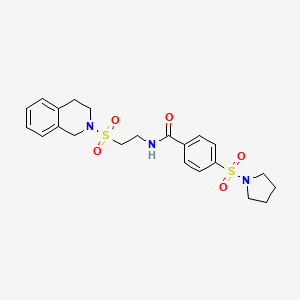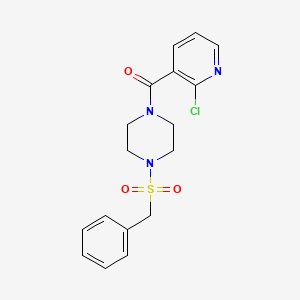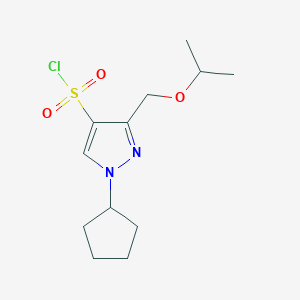![molecular formula C17H15N3O3 B2845891 2-(Benzo[d]isoxazol-3-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone CAS No. 1903553-17-2](/img/structure/B2845891.png)
2-(Benzo[d]isoxazol-3-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzo[d]isoxazol-3-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of isoxazole derivatives, which have been shown to possess a variety of biological activities. In
作用機序
The mechanism of action of 2-(Benzo[d]isoxazol-3-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone involves the binding of the compound to the allosteric site of the α7 nicotinic acetylcholine receptor. This binding enhances the activity of the receptor, leading to an increase in the release of neurotransmitters such as dopamine. The compound has also been shown to modulate the activity of other receptors, including the NMDA receptor, which is involved in synaptic plasticity and learning.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(Benzo[d]isoxazol-3-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound enhances the activity of the α7 nicotinic acetylcholine receptor and increases the release of dopamine in the brain. In vivo studies have shown that this compound improves cognitive function and enhances memory in animal models. This compound has also been shown to have anxiolytic and antidepressant effects.
実験室実験の利点と制限
The advantages of using 2-(Benzo[d]isoxazol-3-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone in lab experiments include its high potency and selectivity for the α7 nicotinic acetylcholine receptor. This compound has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its long-term effects.
将来の方向性
There are several future directions for research on 2-(Benzo[d]isoxazol-3-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone. One direction is to investigate the potential therapeutic applications of this compound for the treatment of cognitive disorders such as Alzheimer's disease. Another direction is to explore the potential use of this compound as a tool for studying the α7 nicotinic acetylcholine receptor and its role in cognitive processes. Further studies are also needed to determine the long-term effects and potential toxicity of this compound.
合成法
The synthesis of 2-(Benzo[d]isoxazol-3-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone involves the reaction of 3-(pyridin-3-yloxy)azetidin-1-amine with benzo[d]isoxazole-3-carboxylic acid chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps. The synthesis method has been optimized to yield high purity and yield of the compound.
科学的研究の応用
2-(Benzo[d]isoxazol-3-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone has been shown to have potential applications in scientific research, particularly in the field of neuroscience. This compound has been reported to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in cognitive processes such as learning and memory. In addition, this compound has been shown to enhance the release of dopamine in the brain, which is important for the regulation of mood and motivation.
特性
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-(3-pyridin-3-yloxyazetidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-17(8-15-14-5-1-2-6-16(14)23-19-15)20-10-13(11-20)22-12-4-3-7-18-9-12/h1-7,9,13H,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZJSVATYNDHDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=NOC3=CC=CC=C32)OC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzo[d]isoxazol-3-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-ethoxyphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2845808.png)



![N-(4-methoxyphenyl)-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2845813.png)



![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl]acetamide](/img/structure/B2845820.png)
![3,5-dichloro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2845824.png)



![2-fluoro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2845831.png)